Structural Uniqueness: 4-Imino + 3-Phenylethyl Substitution Pattern vs. 4-Imino-3-phenyl and 3-Methyl Analogs
The target compound is the only commercially cataloged tetrahydroquinazolin-2-one bearing both a 4-imino group and a 3-(2-phenylethyl) substituent. The closest commercially available analog, 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinone (CAS 67461-76-1), replaces the phenylethyl chain with a directly attached phenyl ring, eliminating the ethyl spacer that provides conformational flexibility . Another analog, 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one, lacks the 4-imino group entirely and possesses only a methyl group at N3 . This unique substitution pattern is expected to influence both the pKa of the imine nitrogen (due to the electron-donating phenylethyl group) and the compound's logP, although no experimentally measured values for the target compound are publicly available. The significance of the phenylethyl spacer is underscored by SAR studies in the 3,4-dihydroquinazolin-2(1H)-one class, where varying the N3 substituent from methyl to aryl to aralkyl produced dramatic shifts in CDK5 and MAO inhibitory potency [1][2].
| Evidence Dimension | Substituent identity at N3 and C4 positions |
|---|---|
| Target Compound Data | 4-imino at C4; 3-(2-phenylethyl) at N3; MW 265.31; C16H15N3O |
| Comparator Or Baseline | Comparator 1: 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinone (CAS 67461-76-1), 4-imino at C4, 3-phenyl at N3, MW 237.26, C14H11N3O. Comparator 2: 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS not specified), no 4-imino, 3-methyl at N3, MW 162.19, C9H10N2O. |
| Quantified Difference | Presence of ethyl spacer between N3 and phenyl ring (target) vs. direct N–Ph bond (Comparator 1) vs. methyl only (Comparator 2). Molecular weight difference: +28.05 Da vs. Comparator 1; +103.12 Da vs. Comparator 2. |
| Conditions | Structural comparison based on vendor catalog data and public chemical databases; no co-assayed biological data available. |
Why This Matters
For medicinal chemistry teams conducting scaffold-hopping or SAR-by-catalog exercises, this compound fills a specific substitution-space gap not covered by existing off-the-shelf tetrahydroquinazolinones, enabling exploration of N3-phenylethyl effects without custom synthesis.
- [1] Rim, H. J., et al. (2007). Structure–activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574–6595. doi:10.1016/j.bmc.2007.07.006 View Source
- [2] Mostert, S., Petzer, A., & Petzer, J. P. (2015). The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Molecular Diversity, 23(4), 809–820. doi:10.1007/s11030-019-09940-z View Source
